4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride
CAS No.: 849035-98-9
Cat. No.: VC2172245
Molecular Formula: C12H15ClF3NO2S
Molecular Weight: 329.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849035-98-9 |
|---|---|
| Molecular Formula | C12H15ClF3NO2S |
| Molecular Weight | 329.77 g/mol |
| IUPAC Name | 4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3NO2S.ClH/c13-12(14,15)9-2-1-3-11(8-9)19(17,18)10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H |
| Standard InChI Key | IVFPOQYLPREKGF-UHFFFAOYSA-N |
| SMILES | C1CNCCC1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl |
| Canonical SMILES | C1CNCCC1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride is a small molecule classified under bioactive compounds. It is uniquely identified by its CAS registry number 849035-98-9 and has the molecular formula C12H15ClF3NO2S . The compound is characterized by a piperidine ring that is substituted at the 4-position with a 3-(trifluoromethyl)phenylsulfonyl group, forming a complex structure with distinct chemical properties.
Chemical Structure
The compound's structure features several key components that contribute to its biological activity and chemical behavior. The piperidine ring serves as the core structure, with the sulfonyl group acting as a linker between the piperidine and the 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl substituent on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug development. The hydrochloride salt form improves the compound's solubility in aqueous solutions, making it more suitable for biological assays and pharmaceutical applications.
Physical and Chemical Properties
The physical and chemical properties of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H15ClF3NO2S | |
| Molecular Weight | 329.77 g/mol | |
| PubChem CID | 2782725 | |
| Melting Point | 222-232°C (decomposition) | |
| Physical State | Solid | |
| CAS Number | 849035-98-9 |
The compound's relatively high melting point with decomposition indicates strong intermolecular forces, typical of hydrochloride salts. Its molecular weight is in a range that is generally favorable for drug-like properties, according to Lipinski's Rule of Five, which is a set of guidelines for predicting drug-likeness of compounds.
Biological Activity and Applications
Pharmacological Profile
4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of glycine transporter type 1 (GlyT1). This inhibitory action can enhance synaptic glycine levels, which is crucial for neurotransmission in the central nervous system. The compound's ability to modulate glycine levels makes it a potential candidate for research into neurological disorders where glycine neurotransmission plays a role.
Research Applications
The compound is primarily utilized in research settings to investigate glycine transport mechanisms and their implications in various neurological conditions. Researchers are particularly interested in its potential applications in:
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Neuropharmacology studies investigating glycine-dependent neurotransmission
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Research on schizophrenia, where glycine transport inhibition might ameliorate negative symptoms
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Studies on neuronal excitability and neuroprotection
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Development of novel therapeutics targeting glycine transport mechanisms
Ongoing studies are working to elucidate the full pharmacological profile of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride and its potential interactions with other neurotransmitter systems. This research is essential for understanding the compound's mechanisms of action and potential therapeutic applications.
Structural Comparisons with Related Compounds
Similar Compounds
Several compounds share structural similarities with 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride, including:
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4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride (CAS: 6652-16-0) - This compound lacks the sulfonyl group but maintains the piperidine core and trifluoromethylphenyl substituent .
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1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS: 612041-95-9) - This compound has the sulfonyl linker but features a 4-chloro-3-(trifluoromethyl)phenyl group and lacks the hydrochloride salt form .
Structure-Activity Relationships
The structural features of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride contribute significantly to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group provides hydrogen bond acceptor capabilities that may be important for target binding. The piperidine ring offers conformational flexibility and potential for hydrogen bonding through its nitrogen atom.
These structural features distinguish 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride from related compounds and may account for its specific biological activities, particularly its reported inhibition of glycine transporter type 1.
Research Status and Future Directions
Future Research Directions
Future research directions for 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride may include:
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Detailed mechanistic studies to confirm and characterize its interaction with glycine transporters
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Structure-activity relationship studies to optimize potency and selectivity
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Investigations into its pharmacokinetic properties and metabolic fate
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Exploration of potential therapeutic applications in neurological and psychiatric disorders
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Development of analogues with improved properties for potential clinical development
These research directions could advance our understanding of both the compound itself and the biological systems it interacts with, potentially leading to novel therapeutic approaches for conditions involving glycinergic neurotransmission.
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